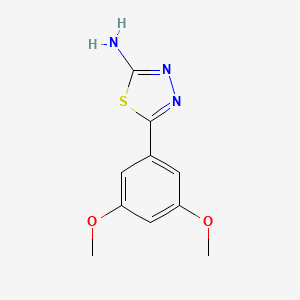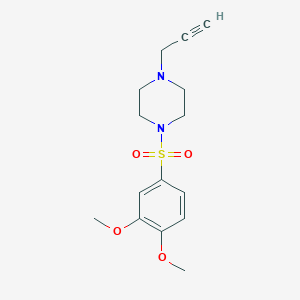
5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine” is a thiadiazole derivative. Thiadiazoles are heterocyclic compounds containing a five-membered aromatic ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The 3,5-dimethoxyphenyl group is a common motif in organic chemistry, often seen in natural products and pharmaceuticals .
Chemical Reactions Analysis
Thiadiazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the amine group could make it a base, and the aromatic rings could contribute to its stability and solubility .Applications De Recherche Scientifique
Antimicrobial and Anti-Proliferative Activities
A study explored the antimicrobial and anti-proliferative activities of 1,3,4-oxadiazole derivatives, including compounds structurally similar to 5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine. These derivatives showed broad-spectrum antibacterial activities and significant anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).
Insecticidal Activity
Research on derivatives of 1,3,4-thiadiazole, closely related to this compound, demonstrated remarkable insecticidal activity. These compounds were effective against the cotton leafworm, Spodoptera littoralis, indicating potential applications in pest control (Ismail et al., 2021).
Structural and Electronic Properties
A study focused on the structural and electronic properties of a compound similar to this compound. The research included density functional theory (DFT) calculations, revealing insights into its potential application as nonlinear optical (NLO) material (Kerru et al., 2019).
Anti-Inflammatory Activity
Compounds structurally related to this compound demonstrated anti-inflammatory activity. This finding suggests potential applications in the development of anti-inflammatory drugs (Labanauskas et al., 2001).
Antiproliferative-Antimicrobial Properties
A study on Schiff bases derived from 1,3,4-thiadiazole compounds, similar to this compound, revealed significant DNA protective ability and potent antimicrobial activity against specific bacterial strains. These compounds also exhibited cytotoxicity on cancer cell lines, suggesting their potential in cancer therapy (Gür et al., 2020).
Metal Complex Synthesis
Research on the synthesis of metal complexes using derivatives of 1,3,4-thiadiazol-2-amine highlights potential applications in the field of coordination chemistry and materials science (Al-Amiery et al., 2009).
Mécanisme D'action
Target of Action
The primary target of 5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of dTMP (deoxythymidine monophosphate), which is essential for DNA replication and repair .
Mode of Action
It is known to interact with its target, thymidylate synthase . The interaction with this enzyme could lead to inhibition of its activity, thereby affecting DNA synthesis and cell replication.
Biochemical Pathways
The compound is involved in the Thymidylate synthase pathway . This pathway is crucial for DNA synthesis and cell replication. By interacting with Thymidylate synthase, the compound can potentially affect the synthesis of dTMP, a key component of DNA. This could lead to downstream effects on cell replication and growth.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with Thymidylate synthase. By potentially inhibiting this enzyme, the compound could affect DNA synthesis and cell replication, leading to effects on cell growth and proliferation .
Orientations Futures
The future directions for research on “5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine” would likely involve further studies on its synthesis, properties, and potential biological activity. Thiadiazoles and dimethoxyphenyl compounds are both areas of active research due to their potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-14-7-3-6(4-8(5-7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRNOBVWBNAGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(S2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2509431.png)
![2-[2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2509432.png)

![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2509438.png)
![2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazine](/img/structure/B2509439.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2509440.png)



![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2509445.png)
![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2509446.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2509447.png)
